N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide
Overview
Description
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, which is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This is followed by the introduction of the methoxyphenyl and benzamide groups through a series of condensation and substitution reactions. The reaction conditions usually require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile, sometimes with the addition of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(1,3-benzothiazol-2-ylamino)methylidene]-4-methoxybenzamide
- N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-chlorophenyl)carbonyl]amino}methylidene]-4-methoxybenzamide
- N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-chlorobenzamide
Uniqueness
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-methoxyphenyl)carbonyl]amino}methylidene]-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and benzamide groups enhances its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs.
Properties
IUPAC Name |
N-[N'-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzoyl)carbamimidoyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-31-17-11-7-15(8-12-17)21(29)26-23(27-22(30)16-9-13-18(32-2)14-10-16)28-24-25-19-5-3-4-6-20(19)33-24/h3-14H,1-2H3,(H2,25,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUNRXIOAOEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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